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Abstract

JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM)
of the metabotropic glutamate receptor 2 (mGIuR2).[1][2] This document provides a
comprehensive overview of the pharmacological properties of INJ-46356479, including its
mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed
experimental protocols for key studies are provided, along with visualizations of relevant
pathways and workflows to support further research and development.

Core Pharmacological Properties

JNJ-46356479 enhances the activity of the mGIuR2 receptor in the presence of its
endogenous ligand, glutamate.[1] This mechanism of action is distinct from orthosteric agonists
as it modulates the receptor's response rather than directly activating it. The compound has
demonstrated potential therapeutic utility in preclinical models of central nervous system (CNS)
disorders, particularly schizophrenia.

In Vitro Pharmacology

The potency and efficacy of INJ-46356479 as an mGIuR2 PAM have been characterized in
cellular assays.
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Parameter Value Assay System Reference
[35S]GTPyS binding

EC50 78 nM [1][2]
assay
[35S]GTPyS binding

Emax 256% [2]

assay

In Vivo Pharmacology & Efficacy

Preclinical studies have demonstrated the in vivo activity of INJ-46356479 in rodent models.

Study Type Animal Model Dose Key Findings Reference
Electroencephalo Demonstrated in
Rodent 3 mg/kg, p.o. ) o [2]
graphy (EEG) Vivo activity
_ _ Reversed
Schizophrenia )
] behavioral
Model 10 mg/kg, daily, o
) Mouse deficits and [3]
(Ketamine- s.C. )
_ neuropathologica
induced)
| changes
Ketamine- Attenuated
Apoptosis induced mouse apoptosis b
popies 10 mgkg POPISEY
Modulation model of partially restoring
schizophrenia Bcl-2 levels
Pharmacokinetics

JNJ-46356479 exhibits favorable pharmacokinetic properties, including oral bioavailability.

While specific quantitative values for parameters like Cmax, Tmax, half-life, and clearance are

not publicly available in a consolidated format, its progression through preclinical and imaging

studies indicates a profile suitable for in vivo investigation.[1][3][5]
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] Route of
Species o .
Administration

Bioavailability

Key
. Reference
Observations

Orally

Rodents Oral (p.0.)

Bioavailable

Characterized as
having a
balanced profile
with improved
druglike
attributes.

Rodents & Non-

Human Primates

Intravenous (i.v.)

Used in PET

imaging studies,
demonstrating [5]
brain

permeability.

Mechanism of Action: mGIuR2 Positive Allosteric

Modulation

JNJ-46356479 acts as a positive allosteric modulator of the mGIuR2 receptor. This means it

binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric

site). This binding event induces a conformational change in the receptor that enhances the

affinity and/or efficacy of glutamate. Consequently, in the presence of endogenous glutamate,

JNJ-46356479 potentiates the downstream signaling of mGIuR2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. anilocus.com [anilocus.com]

¢ 2. acsu.buffalo.edu [acsu.buffalo.edu]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15574158?utm_src=pdf-body-img
https://www.benchchem.com/product/b15574158?utm_src=pdf-custom-synthesis
https://anilocus.com/3-chamber-sociability-test-protocol/
https://www.acsu.buffalo.edu/~zhenyan/Social-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. jnm.snmjournals.org [jnm.snmjournals.org]

 To cite this document: BenchChem. [In-Depth Technical Guide to the Pharmacological
Properties of INJ-46356479]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574158#pharmacological-properties-of-jnj-
46356479]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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